molecular formula C18H19N3O B1141846 Galdansetron CAS No. 116684-43-6

Galdansetron

Cat. No.: B1141846
CAS No.: 116684-43-6
M. Wt: 293.368
Attention: For research use only. Not for human or veterinary use.
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Description

Galdansetron is a selective serotonin (5-HT3) receptor antagonist primarily used to manage nausea and vomiting associated with chemotherapy, anesthesia, and motion sickness . Its hydrochloride salt form, this compound Hydrochloride (CAS: 156712-35-5), has the molecular formula C₁₈H₂₀ClN₃O and a molecular weight of 329.82 g/mol . Synthetically, it is prepared via multi-step reactions involving catalysts like palladium on carbon and reagents such as diisopropylamine and n-butyllithium . Patents for this compound and its derivatives have been registered in the U.S., Europe, and Germany, highlighting its proprietary status .

Properties

CAS No.

116684-43-6

Molecular Formula

C18H19N3O

Molecular Weight

293.368

Synonyms

Galdansetron

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Pharmacological Similarities

Galdansetron belongs to the 5-HT3 antagonist class, sharing therapeutic indications with Ondansetron and Desmethylondansetron (a metabolite of Ondansetron). Below is a comparative analysis:

Table 1: Molecular and Pharmacological Comparison
Parameter This compound Hydrochloride Ondansetron Desmethylondansetron
Molecular Formula C₁₈H₂₀ClN₃O C₁₈H₁₉N₃O C₁₇H₁₇N₃O
Molecular Weight 329.82 g/mol 293.36 g/mol (base) 279.34 g/mol
Core Structure Carbazolone + methylimidazole Benzimidazole derivative Demethylated Ondansetron
Receptor Affinity High 5-HT3 selectivity High 5-HT3 selectivity Moderate affinity
Primary Indications Chemotherapy-induced emesis, motion sickness Same as this compound Investigational metabolite
Synthesis Complexity Multi-step, palladium-catalyzed Multi-step, Grignard reactions Derived from Ondansetron
Key Structural Differences:
  • This compound features a carbazolone scaffold with a methyl-imidazole substituent, whereas Ondansetron uses a benzimidazole ring system . This structural variation may influence metabolic stability and receptor-binding kinetics.
  • Desmethylondansetron , lacking a methyl group compared to Ondansetron, exhibits reduced potency, underscoring the importance of methylation in 5-HT3 antagonism .

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